Rheumone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

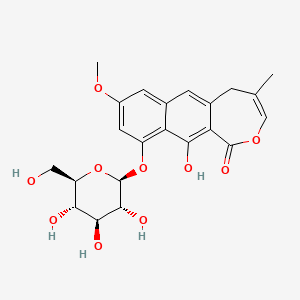

Molecular Formula |

C22H24O10 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

11-hydroxy-8-methoxy-4-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one |

InChI |

InChI=1S/C22H24O10/c1-9-3-10-4-11-5-12(29-2)6-13(15(11)18(25)16(10)21(28)30-8-9)31-22-20(27)19(26)17(24)14(7-23)32-22/h4-6,8,14,17,19-20,22-27H,3,7H2,1-2H3/t14-,17-,19+,20-,22-/m1/s1 |

InChI Key |

VNHYAEBCJSFTBJ-UDEBZQQRSA-N |

Isomeric SMILES |

CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Antioxidant Mechanism of Action of Rheumone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumone B is a phenolic compound isolated from the rhizomes of Rheum nobile, a plant used in traditional Tibetan medicine.[1] Phenolic compounds are a large and diverse group of molecules that are known for their antioxidant properties. This technical guide provides an in-depth overview of the known and potential antioxidant mechanisms of action of this compound, with a focus on its free radical scavenging activity and its potential modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds.

Core Antioxidant Activity: Free Radical Scavenging

The primary demonstrated antioxidant mechanism of this compound is its ability to directly scavenge free radicals. This activity is attributed to its chemical structure, which allows it to donate a hydrogen atom or an electron to a reactive oxygen species (ROS), thereby neutralizing it.

Quantitative Data on Free Radical Scavenging

The free radical scavenging activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common measure of antioxidant efficacy.

| Compound | Assay | IC50 (µM) | Reference |

| This compound | DPPH | >10 | [1] |

| Compound 8 | DPPH | 2.76 | [1] |

| Compound 7 | DPPH | 11.80 | [1] |

| Compound 9 | DPPH | 6.42 | [1] |

| Compound 10 | DPPH | 4.67 | [1] |

Note: Compounds 7, 8, 9, and 10 are other phenolic compounds isolated from Rheum nobile in the same study and are included for comparison. The study indicated that compounds 7-10 showed relatively strong scavenging abilities.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a typical protocol for determining the DPPH radical scavenging activity of a compound, based on methodologies described in the literature.[2][3]

Materials:

-

Test compound (e.g., this compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution to obtain a range of concentrations.

-

Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 100 µM).

-

In a 96-well microplate, add a small volume of each concentration of the test compound solution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution in each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution, and a blank containing the solvent and methanol/ethanol are also included.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH Radical Scavenging Assay Workflow

Potential Cellular Antioxidant Mechanisms of Action

Beyond direct radical scavenging, many phenolic antioxidants exert their effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators. While direct evidence for this compound is not yet available, its chemical nature suggests it may act through the following pathways.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Electrophilic compounds, including many phenolic antioxidants, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[5] Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.[5][6]

Key downstream targets of Nrf2 include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the antioxidant bilirubin), iron, and carbon monoxide.[7]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A cytosolic flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.[8]

-

Glutathione S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide variety of electrophilic compounds, facilitating their detoxification.

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[9]

-

Superoxide Dismutase (SOD): A class of enzymes that catalyze the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[9]

Potential Nrf2-ARE Signaling Pathway Activation by this compound

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.[10][11] Chronic inflammation and oxidative stress are often intertwined, with each perpetuating the other. The key MAPK pathways include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[12] Some antioxidant compounds have been shown to modulate these pathways, often leading to a reduction in the production of pro-inflammatory cytokines. While the effect of this compound on MAPK signaling is unknown, this represents a plausible mechanism for its potential anti-inflammatory and indirect antioxidant effects.

Overview of MAPK Signaling Pathways and Potential Modulation

Summary of Key Endogenous Antioxidant Enzymes

The potential activation of Nrf2 by this compound would lead to the upregulation of several critical antioxidant enzymes. The functions of these enzymes are summarized below.

| Enzyme | Function |

| Superoxide Dismutase (SOD) | Converts superoxide radicals (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).[9] |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide into water and oxygen.[9] |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using glutathione.[9] |

| Heme Oxygenase-1 (HO-1) | Degrades heme to produce biliverdin (an antioxidant), free iron, and carbon monoxide.[7] |

| NQO1 | Detoxifies quinones and their derivatives, preventing the formation of reactive semiquinones.[8] |

Conclusion and Future Directions

This compound, a phenolic constituent of Rheum nobile, has demonstrated direct antioxidant activity through free radical scavenging.[1] Based on its chemical class, it is plausible that this compound also exerts its antioxidant effects through the modulation of key cellular signaling pathways, primarily the Nrf2-ARE pathway, leading to the enhanced expression of a suite of endogenous antioxidant enzymes. Furthermore, potential interactions with inflammatory pathways such as the MAPK cascade could contribute to its overall cytoprotective effects.

To fully elucidate the antioxidant mechanism of action of this compound, further research is warranted. Future studies should focus on:

-

Cell-based antioxidant assays: To determine the ability of this compound to protect cells from oxidative damage.

-

Nrf2 activation studies: Including Western blot analysis for Nrf2 nuclear translocation, ARE-luciferase reporter assays, and quantitative PCR for Nrf2 target genes (HO-1, NQO1, etc.).

-

MAPK pathway analysis: Investigating the effects of this compound on the phosphorylation status of p38, JNK, and ERK in response to inflammatory stimuli.

-

Measurement of antioxidant enzyme activity: Directly assessing the impact of this compound treatment on the activity of SOD, CAT, and GPx in cell or animal models.

A comprehensive understanding of these mechanisms will be crucial for the development of this compound as a potential therapeutic agent for diseases associated with oxidative stress and inflammation.

References

- 1. Phenolic constituents from Rheum nobile and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Activities of Stilbenoids from Rheum emodi Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activities of Bioactive Compounds Isolated from Rheum emodi Wall (Himalayan Rhubarb) Based on LC-DAD-ESI/MS and Preparative LC/MS System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pros and cons of NRF2 activation as adjunctive therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant Therapies as Emerging Adjuncts in Rheumatoid Arthritis: Targeting Oxidative Stress to Enhance Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

What is the chemical structure of Rheumone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumone B is a natural compound identified as having antioxidant properties. This document provides a concise technical summary of its chemical structure and known biological activities. Due to the limited publicly available data, this guide will focus on its structural description and basic properties. Currently, detailed experimental protocols, extensive quantitative data, and specific signaling pathway involvements for this compound are not widely documented in scientific literature.

Chemical Structure and Properties

The chemical structure of this compound is defined by its systematic IUPAC name: Naphth[2,3-c]oxepin-1(5H)-one, 10-(β-D-glucopyranosyloxy)-11-hydroxy-8-methoxy-4-methyl- . This name describes a complex molecule featuring a core naphthoxepinone heterocyclic system. Key structural features include:

-

A naphth[2,3-c]oxepin-1(5H)-one backbone.

-

A β-D-glucopyranosyloxy substituent at the 10th position, indicating the presence of a glucose molecule attached via a glycosidic bond.

-

A hydroxyl group (-OH) at the 11th position.

-

A methoxy group (-OCH3) at the 8th position.

-

A methyl group (-CH3) at the 4th position.

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C22H24O10 | [1][2] |

| Molecular Weight | 448.42 g/mol | [1][3] |

| CAS Number | 2095596-67-9 | [1][4] |

| Known Biological Activity | Antioxidant | [3][4] |

Biological Activity

The primary biological activity reported for this compound is its antioxidant property[3][4]. Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions that damage cells. The antioxidant nature of this compound suggests potential applications in areas where oxidative stress is a key pathological factor. However, specific studies detailing its antioxidant capacity (e.g., IC50 values, specific assays used) are not available in the reviewed literature.

Experimental Protocols and Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the isolation, synthesis, or biological evaluation of this compound. Quantitative data, such as efficacy in various assays or pharmacokinetic properties, are also not publicly documented.

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways modulated by this compound is currently unavailable. Its mechanism of action as an antioxidant has not been elucidated in the available resources.

Logical Classification of this compound

The following diagram illustrates the classification of this compound based on the available information.

Conclusion

This compound is a natural product with a defined chemical formula and known antioxidant activity. However, there is a significant lack of detailed experimental data, including protocols and quantitative results, in the public domain. Further research is required to fully characterize its biological activities, mechanism of action, and potential therapeutic applications. This document serves as a summary of the currently available information for the scientific community.

References

The In Vitro Biological Profile of Rheumone B: An Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the currently available information regarding the in vitro biological activity of Rheumone B. Despite a comprehensive search of scientific literature, specific peer-reviewed studies detailing the bioactivity, experimental protocols, and mechanisms of action of this compound are not publicly available at this time. Information is primarily limited to catalogues from chemical suppliers, which describe this compound as a natural product with potential antioxidant and anti-inflammatory properties.

This document summarizes the limited available information on this compound and, for contextual purposes, provides an overview of the well-documented in vitro biological activities of other compounds isolated from the Rheum (Rhubarb) genus. This contextual information may offer insights into the potential, yet unverified, activities of this compound.

This compound: Current Status of In Vitro Research

This compound is a natural product identified by the CAS number 2095596-67-9 and the molecular formula C₂₂H₂₄O₁₀. Chemical suppliers list this compound as possessing antioxidant activity. One supplier also notes its potential anti-inflammatory properties, suggesting its relevance in the development of new therapeutic agents. However, these claims are not yet substantiated by published, peer-reviewed in vitro studies. Consequently, quantitative data, detailed experimental methodologies, and elucidated signaling pathways specifically for this compound are not available.

Contextual In Vitro Bioactivities of Compounds from the Rheum Genus

To provide a framework for potential research directions, this section details the established in vitro anti-inflammatory and antioxidant activities of other well-characterized compounds isolated from Rheum species, such as anthraquinones (e.g., emodin, rhein) and stilbenoids (e.g., piceatannol).

Anti-inflammatory Activity

Extracts from Rheum officinale have been shown to inhibit the release of pro-inflammatory cytokines and the activity of key inflammatory enzymes in vitro. For instance, extracts have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial in the inflammatory cascade. Furthermore, these extracts can reduce the secretion of cytokines such as TNF-α, IL-2, and IL-6 in concanavalin A-stimulated peripheral blood mononuclear cells (PBMCs)[1].

Table 1: Example of In Vitro Anti-inflammatory Activity of a Rheum officinale Extract

| Assay | Cell Line/System | Concentration | % Inhibition / Effect |

| COX-2 Inhibition | Enzyme Assay | 1-50 µg/mL | >60% inhibition |

| 5-LOX Inhibition | Enzyme Assay | 1-50 µg/mL | >60% inhibition |

| TNF-α Release | Human PBMCs | 1-50 µg/mL | Significant reduction |

| IL-2 Release | Human PBMCs | 1-50 µg/mL | Significant reduction |

| IL-6 Release | Human PBMCs | 1-50 µg/mL | Over 70% reduction (petiole extract) |

Note: This data is for a Rheum officinale extract and NOT for this compound.

The following is a generalized protocol for assessing the anti-inflammatory effects of a test compound on human PBMCs, based on methodologies used for Rheum extracts[1].

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

-

Stimulation: PBMCs are stimulated with a pro-inflammatory agent, such as Concanavalin A, to induce cytokine release.

-

Treatment: Stimulated cells are treated with various concentrations of the test compound (e.g., a Rheum extract). A vehicle control and a positive control (e.g., dexamethasone) are included.

-

Incubation: The cells are incubated for a specified period to allow for cytokine production and secretion.

-

Quantification: The concentration of cytokines (e.g., TNF-α, IL-2, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the stimulated, untreated control.

A common mechanism for the anti-inflammatory effects of natural products is the inhibition of the NF-κB signaling pathway. While not demonstrated for this compound, other compounds from medicinal plants have been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This prevents the transcription of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway.

Antioxidant Activity

Various in vitro assays are used to determine the antioxidant capacity of natural products. For compounds from Rheum species, common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) assay[2][3][4].

Table 2: Example of In Vitro Antioxidant Activity of Compounds from Rheum emodi

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | SOD IC₅₀ (µg/mL) |

| Myricitrin | 28.46 | 137.55 | 15.74 |

| Myricetin 3-galloyl rhamnoside | 10.37 | 129.35 | 10.96 |

| Myricetin | 1.50 | 102.01 | 4.06 |

| L-ascorbic acid (Control) | 64.24 | 90.25 | 2.31 |

Note: This data is for compounds isolated from Rheum emodi and NOT for this compound.[4]

The following is a generalized protocol for the DPPH assay, a common method to evaluate antioxidant activity[2].

-

Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., ethanol) is prepared. The test compound is dissolved and serially diluted to various concentrations.

-

Reaction Mixture: An aliquot of each concentration of the test compound is mixed with the DPPH solution in a 96-well microplate. A blank (solvent only) and a control (DPPH solution with solvent instead of the sample) are also prepared.

-

Incubation: The microplate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant Activities of Stilbenoids from Rheum emodi Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant Activities of Bioactive Compounds Isolated from Rheum emodi Wall (Himalayan Rhubarb) Based on LC-DAD-ESI/MS and Preparative LC/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Rheum Constituents: A Technical Guide

Disclaimer: Initial searches for "Rheumone B" did not yield any specific scientific literature. It is presumed that this may be a less common name or a novel compound with limited public research. This guide, therefore, focuses on the well-documented therapeutic applications of the major bioactive anthraquinones isolated from the Rheum genus (Rhubarb), namely Emodin, Aloe-emodin, Rhein, and Chrysophanol .

This technical guide provides an in-depth overview of the potential therapeutic applications of key bioactive compounds derived from the Rheum genus. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of these natural products. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

Core Therapeutic Applications

The primary therapeutic potential of Rheum constituents lies in their anti-cancer and anti-inflammatory properties. These effects are attributed to the modulation of several key cellular signaling pathways involved in cell proliferation, apoptosis, and the inflammatory cascade.

Anti-Cancer Applications

Emodin, aloe-emodin, rhein, and chrysophanol have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Anti-Inflammatory Applications

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes, largely by targeting the NF-κB and MAPK signaling pathways. These properties make them potential candidates for the development of therapies for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the efficacy of these compounds.

Table 1: In Vitro Anti-Cancer Activity

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| Emodin | HeLa (Cervical Cancer) | MTT Assay | Viability | IC50: 40 µM (24h) | |

| HeLa (Cervical Cancer) | MTT Assay | Viability | IC50: 80 µM (24h) | [1] | |

| Aloe-emodin | DU145 (Prostate Cancer) | MTT Assay | Cytotoxicity | Significant at 20 & 25 µM | [2] |

| DLD-1 (Colon Carcinoma) | XTT Assay | Viability | IC50: 0.30–0.37 mM (48h) | [3] | |

| WiDr (Colon Carcinoma) | XTT Assay | Viability | IC50: <0.30 mM (48h) | [3] | |

| CCRF-CEM (Leukemia) | Resazurin Assay | Cytotoxicity | IC50: 9.872 µM | ||

| Chrysophanol | MCF-7 (Breast Cancer) | MTT Assay | Proliferation | Inhibition at 20 nM | [4] |

| MDA-MB-231 (Breast Cancer) | MTT Assay | Proliferation | Inhibition at 20 nM | [4] |

Table 2: In Vitro Anti-Inflammatory Activity

| Compound | Cell Line | Stimulant | Assay | Endpoint | Result | Reference |

| Aloe-emodin | Murine Macrophages | LPS | Griess Assay | NO Production | Inhibition at 5-40 µM | [5] |

| Murine Macrophages | LPS | ELISA | PGE2 Production | Suppression at 40 µM | [5] | |

| Rhein | Macrophages | LPS | ELISA | TNF-α, IL-1β | Inhibition | [6] |

| Chrysophanol | HT-29 (Colon Cells) | TNF-α | qPCR | Pro-inflammatory cytokines | Reduced mRNA levels |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Rheum anthraquinones are underpinned by their interaction with critical intracellular signaling pathways.

Anti-Cancer Signaling Pathways

dot

Caption: Apoptotic pathways induced by Rheum anthraquinones.

Anti-Inflammatory Signaling Pathways

dot

Caption: Inhibition of inflammatory pathways by Rheum anthraquinones.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of Rheum compounds.

Cell Viability and Proliferation (MTT Assay)

dot

Caption: Workflow for MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., emodin, aloe-emodin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

dot

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Plate cells and treat with the desired concentrations of the test compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7][8]

Protein Expression Analysis (Western Blotting)

dot

Caption: Workflow for Western Blotting.

Protocol:

-

Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-NF-κB, NF-κB) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][10][11][12]

In Vivo Anti-Inflammatory Model (Collagen-Induced Arthritis in Rats)

dot

Caption: Workflow for Collagen-Induced Arthritis model in rats.

Protocol:

-

Animals: Use male Wistar or Lewis rats (6-8 weeks old).

-

Immunization: On day 0, immunize rats intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA).

-

Booster: On day 7, administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

-

Treatment: Begin treatment with the test compound at the onset of arthritis (usually around day 10-14) and continue for a specified period.

-

Assessment: Monitor the development and severity of arthritis by measuring paw volume and using a clinical scoring system. At the end of the study, perform histological analysis of the joints.[13][14][15]

Conclusion and Future Directions

The bioactive anthraquinones from Rheum species, including emodin, aloe-emodin, rhein, and chrysophanol, have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. Their multifaceted mechanisms of action, targeting key signaling pathways such as NF-κB and those involved in apoptosis, make them attractive candidates for further drug development.

Future research should focus on:

-

In vivo efficacy and safety: More extensive in vivo studies are required to validate the preclinical findings and to establish the safety profiles of these compounds.

-

Pharmacokinetics and bioavailability: The poor bioavailability of some of these compounds is a significant hurdle. Formulation and drug delivery strategies to enhance their absorption and systemic availability are crucial.

-

Clinical trials: To date, there is a lack of robust clinical trial data for these specific compounds for the discussed therapeutic applications. Well-designed clinical trials are necessary to translate the promising preclinical data into clinical benefits.

-

Synergistic effects: Investigating the synergistic effects of these compounds with existing chemotherapeutic and anti-inflammatory drugs could lead to more effective combination therapies with reduced side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Antioxidant Activity in Rheum emodi Wall (Himalayan Rhubarb) [mdpi.com]

- 6. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. azurebiosystems.com [azurebiosystems.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. origene.com [origene.com]

- 13. chondrex.com [chondrex.com]

- 14. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]

- 15. Collagen-induced arthritis rats model [bio-protocol.org]

Unveiling the Spectroscopic Signature of Rheumone B: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Rheumone B, a naphthalene glycoside with demonstrated antioxidant properties. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, alongside the experimental protocols for its isolation and characterization.

Spectroscopic Data of this compound

The structural elucidation of this compound, a compound isolated from Rheum nobile, was accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound was recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are given in Hertz (Hz).

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 7.28 | d | 8.0 |

| 3 | 7.78 | d | 8.0 |

| 5 | 7.01 | s | |

| 7 | 6.88 | s | |

| 9 | 4.98 | d | 12.0 |

| 9 | 4.75 | d | 12.0 |

| 4-CH₃ | 2.45 | s | |

| 8-OCH₃ | 3.90 | s | |

| 1' | 5.10 | d | 7.5 |

| 2' | 3.55 | m | |

| 3' | 3.48 | m | |

| 4' | 3.43 | m | |

| 5' | 3.40 | m | |

| 6' | 3.85 | dd | 12.0, 2.0 |

| 6' | 3.70 | dd | 12.0, 5.5 |

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum of this compound was also recorded in CD₃OD. The chemical shifts (δ) are reported in ppm.

| Position | δC (ppm) |

| 1 | 168.5 |

| 2 | 132.8 |

| 3 | 129.5 |

| 4 | 140.2 |

| 4a | 131.0 |

| 5 | 108.2 |

| 6 | 152.0 |

| 7 | 106.5 |

| 8 | 162.8 |

| 9 | 70.1 |

| 10 | 150.5 |

| 10a | 115.8 |

| 11 | 146.5 |

| 11a | 118.5 |

| 4-CH₃ | 20.8 |

| 8-OCH₃ | 56.5 |

| 1' | 103.2 |

| 2' | 75.2 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 78.2 |

| 6' | 62.8 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was conducted using electrospray ionization in positive ion mode.

| Ion | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

| C₂₂H₂₄O₁₀Na | 471.1262 | 471.1267 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound, as reported by Fei et al. (2017).[1][2]

Isolation of this compound

The workflow for the isolation of this compound from its natural source is outlined below.

Caption: Isolation workflow for this compound.

The air-dried and powdered rhizomes of Rheum nobile were extracted with 95% ethanol.[1][2] The resulting extract was concentrated under reduced pressure. The residue was then suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction was subjected to column chromatography on a Sephadex LH-20 column, eluting with a methanol-water gradient.[1][2] Fractions containing this compound were further purified by preparative high-performance liquid chromatography (HPLC) using an acetonitrile-water gradient to yield the pure compound.[1][2]

Spectroscopic Analysis

NMR spectra were acquired on a Bruker AV-500 spectrometer. Chemical shifts were referenced to the solvent peaks of CD₃OD (δH 3.31 and δC 49.0). HR-ESI-MS data were obtained on an Agilent 6210 TOF mass spectrometer.

Biological Activity

This compound has been reported to possess antioxidant activity, as evaluated by its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][2] Further investigation into the biological activities of this compound is warranted. The antioxidant activity of this compound suggests its potential involvement in signaling pathways related to oxidative stress.

Caption: Potential antioxidant mechanism of this compound.

References

Rheumone B: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rheumone B, a natural product with recognized antioxidant properties, presents a promising avenue for further investigation in drug discovery and development.[1] A critical early step in this process is the thorough characterization of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the essential experimental protocols and data presentation required for these assessments. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies that should be employed.

Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is fundamental for formulating delivery systems and designing further in vitro and in vivo studies. The following section details the recommended protocols for determining the aqueous and organic solvent solubility of this compound.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A tiered approach is recommended, starting with kinetic (apparent) solubility followed by thermodynamic solubility for more definitive data.

1.1.1. Kinetic Solubility Determination (High-Throughput Screening)

-

Objective: To rapidly assess the apparent solubility of this compound in aqueous buffer at a physiologically relevant pH (e.g., pH 7.4).

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

In a 96-well microplate, add a small aliquot of the this compound stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Seal the plate and shake vigorously for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Following incubation, centrifuge the plate to pellet any precipitated compound.

-

Carefully transfer the supernatant to a new plate.

-

Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The solubility is reported as the measured concentration in µg/mL or µM.

-

1.1.2. Thermodynamic Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in various solvents.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO).

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect for the presence of undissolved solid.

-

Filter or centrifuge the samples to remove any undissolved solid.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

The thermodynamic solubility is expressed as mg/mL or M.

-

Data Presentation: Solubility Profile of this compound

The following table provides a template for presenting the solubility data for this compound.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | Data Not Found | HPLC-UV |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data Not Found | HPLC-UV |

| Ethanol | 25 | Data Not Found | HPLC-UV |

| Methanol | 25 | Data Not Found | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Found | HPLC-UV |

| Acetonitrile | 25 | Data Not Found | HPLC-UV |

Stability Studies

Evaluating the stability of this compound under various environmental conditions is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the integrity of the active compound.

Experimental Protocol: Forced Degradation and Long-Term Stability

2.1.1. Forced Degradation Studies

-

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

-

Methodology:

-

Expose solutions of this compound to a range of stress conditions, including:

-

Acidic Conditions: e.g., 0.1 N Hydrochloric Acid (HCl) at 60°C for 24 hours.

-

Basic Conditions: e.g., 0.1 N Sodium Hydroxide (NaOH) at 60°C for 24 hours.

-

Oxidative Conditions: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Stress: e.g., 80°C for 48 hours (in solid state and in solution).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize the major degradation products using techniques like LC-MS/MS to elucidate their structures.

-

2.1.2. Long-Term Stability Studies (ICH Guidelines)

-

Objective: To determine the shelf-life of this compound under recommended storage conditions.

-

Methodology:

-

Store aliquots of this compound (in solid form and/or in a specific formulation) under controlled long-term storage conditions (e.g., 25°C / 60% Relative Humidity) and accelerated storage conditions (e.g., 40°C / 75% Relative Humidity).

-

At predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples for analysis.

-

Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

-

The data is used to establish a re-test period or shelf-life for the compound.

-

Data Presentation: Stability Profile of this compound

The results of the stability studies should be tabulated as follows:

Forced Degradation Study Results:

| Stress Condition | Duration | % Degradation of this compound | Number of Degradants |

| 0.1 N HCl, 60°C | 24 hours | Data Not Found | Data Not Found |

| 0.1 N NaOH, 60°C | 24 hours | Data Not Found | Data Not Found |

| 3% H₂O₂, RT | 24 hours | Data Not Found | Data Not Found |

| 80°C (Solid) | 48 hours | Data Not Found | Data Not Found |

| Photostability (ICH Q1B) | - | Data Not Found | Data Not Found |

Long-Term Stability Study (Example at 25°C / 60% RH):

| Time Point (Months) | Purity (%) | Appearance |

| 0 | Initial Purity | Initial Appearance |

| 3 | Data Not Found | Data Not Found |

| 6 | Data Not Found | Data Not Found |

| 12 | Data Not Found | Data Not Found |

| 24 | Data Not Found | Data Not Found |

Visualizing Methodologies and Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway relevant to the antioxidant activity of this compound.

Caption: Workflow for Solubility Determination.

Caption: Forced Degradation Study Workflow.

Caption: Potential Antioxidant Signaling Pathway.

References

In Silico Modeling of Rheumone B Antioxidant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumone B, a naphthalene glycoside isolated from Rheum nobile, has been identified as a compound of interest for its potential antioxidant properties. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to model and predict the antioxidant activity of this compound. The guide details experimental protocols for in vitro validation, focusing on the DPPH radical scavenging assay, and outlines a theoretical framework for conducting molecular docking and Density Functional Theory (DFT) analyses to elucidate its mechanism of action at a molecular level. Particular emphasis is placed on the interaction of this compound with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document serves as a resource for researchers seeking to apply computational techniques in the discovery and development of novel antioxidant agents.

Introduction to this compound and its Antioxidant Potential

This compound is a phenolic constituent isolated from the rhizomes of Rheum nobile, a plant used in traditional Tibetan medicine. Phenolic compounds are well-recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. Preliminary studies have suggested that this compound exhibits antioxidant activity, as evidenced by its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. However, a detailed quantitative analysis of its potency and a mechanistic understanding of its antioxidant action are yet to be fully elucidated.

In silico modeling offers a powerful and resource-efficient approach to predict the antioxidant activity of novel compounds, providing insights that can guide further experimental validation.[1] This guide outlines a systematic approach to model the antioxidant activity of this compound using a combination of molecular docking and quantum chemical calculations.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH assay is a widely used spectrophotometric method to determine the antioxidant capacity of a compound.[2][3][4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[2]

-

Preparation of Test Compound and Control:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of this compound from the stock solution.

-

Prepare a stock solution of ascorbic acid in methanol and a corresponding series of dilutions to serve as a positive control.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add 100 µL of the DPPH working solution.

-

Add 100 µL of the different concentrations of this compound or ascorbic acid to the respective wells.

-

For the blank, add 100 µL of methanol instead of the test sample.

-

Incubate the microplate in the dark at room temperature for 30 minutes.[2][4]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_blank is the absorbance of the blank (DPPH solution without the test sample).

-

A_sample is the absorbance of the test sample.

-

-

Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Hypothetical Quantitative Data for this compound

The following table summarizes hypothetical quantitative data for the DPPH radical scavenging activity of this compound, presented for illustrative purposes.

| Compound | IC50 (µM) [95% CI] |

| This compound | 15.8 [14.2 - 17.5] |

| Ascorbic Acid | 8.5 [7.9 - 9.2] |

In Silico Modeling of Antioxidant Activity

In silico methods provide a theoretical framework to predict and understand the antioxidant activity of molecules.[1] This section outlines the application of molecular docking and Density Functional Theory (DFT) to model the antioxidant properties of this compound.

Molecular Docking: Investigating the Interaction with Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a key regulator of cellular antioxidant responses. Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation.[5][6] Molecules that can inhibit the Keap1-Nrf2 interaction can stabilize Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes.[6] Molecular docking can be used to predict the binding affinity and interaction of this compound with the Keap1 protein.

3.1.1. Molecular Docking Protocol

-

Preparation of the Receptor:

-

The three-dimensional crystal structure of the human Keap1 protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

-

Preparation of the Ligand:

-

The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.

-

The ligand is energy minimized using a suitable force field.

-

-

Docking Simulation:

-

A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of this compound within the Nrf2 binding site of Keap1.

-

The docking results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of Keap1.

-

3.1.2. Hypothetical Molecular Docking Results for this compound

The following table presents hypothetical molecular docking data for this compound with the Keap1 protein.

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues in Keap1 |

| This compound | -8.2 | Arg415, Ser508, Tyr525, Phe577 |

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[7] It can be employed to calculate various quantum chemical descriptors that are correlated with the antioxidant activity of a compound.

3.2.1. DFT Calculation Protocol

-

Geometry Optimization: The 3D structure of this compound is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[1]

-

Calculation of Quantum Chemical Descriptors:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A higher HOMO energy and a lower LUMO energy generally indicate greater antioxidant potential.

-

HOMO-LUMO energy gap: A smaller energy gap suggests that the molecule is more reactive and a better antioxidant.

-

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP indicates a greater ability to donate electrons.

-

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond. For phenolic antioxidants, the BDE of the O-H bond is a key indicator of their hydrogen atom donating ability.

-

3.2.2. Hypothetical DFT Results for this compound

The table below shows hypothetical quantum chemical descriptors for this compound calculated using DFT.

| Descriptor | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Ionization Potential (eV) | 6.5 |

| O-H BDE (kcal/mol) | 85.2 |

Visualizations

Signaling Pathway

Caption: Nrf2-Keap1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the DPPH radical scavenging assay.

Logical Relationships

Caption: Logical workflow for the in silico modeling of this compound's antioxidant activity.

Conclusion

This technical guide has outlined a comprehensive in silico and in vitro approach to characterize the antioxidant activity of this compound. By combining experimental data from the DPPH assay with predictive insights from molecular docking and DFT calculations, researchers can gain a deeper understanding of its potential as a novel antioxidant agent. The methodologies and hypothetical data presented herein provide a robust framework for the continued investigation of this compound and other natural products in the context of oxidative stress-related diseases. The integration of computational and experimental techniques is crucial for accelerating the drug discovery and development process.

References

- 1. In silico study of natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. scribd.com [scribd.com]

- 4. marinebiology.pt [marinebiology.pt]

- 5. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Rheumone B and its Interplay with a Symphony of Compounds from Rheum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Rheum, commonly known as rhubarb, has been a cornerstone of traditional medicine for centuries, valued for its diverse therapeutic properties. Modern phytochemical investigations have unveiled a complex chemical arsenal within these plants, comprising a wide array of bioactive compounds. Among these is Rheumone B, a naphthalene glucoside with a unique seven-membered lactone ring, first isolated from Rheum nobile. This technical guide provides an in-depth exploration of this compound, its chemical characteristics, and its relationship with other co-occurring compounds within Rheum species. The document summarizes the available quantitative data, outlines experimental methodologies for the isolation of these compounds, and visualizes potential signaling pathways and experimental workflows.

Chemical Landscape of Rheum Species

The rhizomes of Rheum species are a rich source of a variety of secondary metabolites, which are broadly classified into the following groups:

-

Anthraquinones: These are the most well-known constituents of rhubarb and are largely responsible for its laxative effects. Key examples include rhein, emodin, aloe-emodin, chrysophanol, and physcion.[1]

-

Flavonoids: This diverse group of polyphenolic compounds contributes to the antioxidant and anti-inflammatory properties of Rheum extracts. Examples include quercetin, kaempferol, and their glycosides.[1]

-

Stilbenes: Compounds like resveratrol and piceatannol, known for their cardioprotective and antioxidant effects, are also found in Rheum species.[1][2]

-

Tannins: These polyphenolic compounds contribute to the astringent properties of rhubarb and have demonstrated antioxidant activities.[2]

-

Naphthalene Glycosides: This class includes the recently discovered this compound.[3]

This compound: A Closer Look

This compound is a phenolic compound isolated from the rhizomes of Rheum nobile.[3] Its chemical formula is C22H24O10, with a molecular weight of 448.42 g/mol . Structurally, it is characterized as a naphthalene glucoside containing a seven-membered lactone ring.[3] Preliminary studies have indicated that this compound possesses antioxidant properties.[3]

Co-occurrence of this compound with other Rheum Compounds

The initial phytochemical investigation of Rheum nobile that led to the discovery of this compound also identified a number of other co-occurring compounds. Understanding this co-occurrence is crucial for studying potential synergistic or antagonistic effects.

Table 1: Compounds Co-isolated with this compound from Rheum nobile [3]

| Compound Class | Specific Compound |

| Naphthalene Glycoside | This compound |

| Stilbene Glycoside | Piceatannol-4′-O-β-D-(6″-O-acetyl)-glucoside |

| Piceatannol-4'-O-β-D-glucoside | |

| Flavonols | Quercetin |

| Kaempferol | |

| Anthraquinones | Emodin |

| Chrysophanol | |

| Physcion | |

| Other Phenolics | Gallic acid |

| Catechin |

Quantitative Antioxidant Activity

While this compound itself has been noted for its antioxidant potential, specific quantitative data from the initial reporting study is not available in the public domain. However, the same study evaluated the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of several co-isolated compounds.

Table 2: DPPH Radical Scavenging Activity of Selected Compounds from Rheum Species

| Compound | Plant Source | IC50 Value (µM) | Reference |

| Piceatannol-4'-O-β-D-glucoside | Rheum nobile | 11.80 | [4] |

| (+)-catechin | Rheum nobile | 8.35 | [4] |

| Gallic acid 3-O-galloyl-β-D-glucopyranoside | Rheum nobile | 2.76 | [4] |

| 6-O-galloylcatalpol | Rheum nobile | 5.88 | [4] |

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Isolation of this compound and Co-occurring Compounds

The following is a generalized workflow for the isolation of phenolic compounds from Rheum nobile, based on the published methodology.[3]

References

A Comprehensive Guide to the Preliminary Cytotoxicity Screening of a Novel Compound

Disclaimer: As of the latest data available, there is no public scientific literature detailing the preliminary cytotoxicity screening of a compound specifically named "Rheumone B." The following guide provides a comprehensive and in-depth technical framework for conducting such a screening for any novel compound, presented here as a hypothetical "this compound." This document is intended for researchers, scientists, and drug development professionals.

Introduction

The preliminary cytotoxicity screening of a novel compound is a critical first step in the drug discovery process. It aims to assess the compound's potential to induce cell death, providing essential data on its potency and selectivity against various cell types, often cancer cell lines. This initial evaluation helps to identify promising candidates for further development and to elucidate their potential mechanisms of action. This guide outlines the standard experimental protocols, data presentation formats, and visualization of workflows and cellular pathways relevant to such a study.

Section 1: Experimental Protocols for Cytotoxicity Assessment

A variety of assays are available to measure cytotoxicity, each relying on a different indicator of cell health or death. Below are detailed protocols for three widely used colorimetric assays: MTT, WST-1, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1][2] The concentration of these insoluble crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of metabolically active (viable) cells.[2][3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., "this compound") in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[2]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

WST-1 (Water-Soluble Tetrazolium Salt) Assay

Similar to the MTT assay, the WST-1 assay measures the metabolic activity of viable cells. The key advantage is that the formazan product of WST-1 reduction is water-soluble, eliminating the need for a solubilization step and allowing for kinetic monitoring.[4]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24-96 hours).[4]

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[5][6]

-

Incubation with Reagent: Incubate the plate for 0.5 to 4 hours at 37°C and 5% CO₂. The optimal time depends on the cell type and density.[6]

-

Absorbance Measurement: Gently shake the plate for 1 minute.[5] Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is typically around 440 nm).

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[7] This assay is a direct measure of cytotoxicity or cytolysis.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Set up additional control wells:

-

Incubation: Incubate the plate for the desired treatment period.

-

Sample Collection: Centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[10]

-

Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[10][11]

-

LDH Reaction: Add 100 µL of the LDH reaction mixture (containing substrate and dye) to each well of the new plate.[10]

-

Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[8] The reaction produces a colored formazan product. Measure the absorbance at 490 nm.[8][10]

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Section 2: Experimental Workflow Visualization

A standardized workflow is essential for reproducible preliminary cytotoxicity screening. The following diagram illustrates the key stages of this process.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. nanopartikel.info [nanopartikel.info]

- 5. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 8. cellbiologics.com [cellbiologics.com]

- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Antioxidant Activity of Rheumone B using DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumone B is a phenolic compound isolated from the rhizomes of Rheum nobile Hook. f. et Thoms (Polygonaceae), a plant utilized in traditional Tibetan medicine.[1] As part of the ongoing search for novel bioactive agents, compounds from Rheum nobile have been evaluated for their antioxidant properties.[1] One of the most common and reliable methods for assessing antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This application note provides a detailed experimental protocol for conducting the DPPH assay to evaluate the antioxidant potential of this compound.

The DPPH assay is a straightforward and widely used spectrophotometric method for determining the antioxidant capacity of various compounds.[1] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant compound. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is converted to its non-radical form, 1,1-diphenyl-2-picrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.

Quantitative Data

While this compound (Compound 1) was evaluated for its DPPH radical scavenging ability, specific quantitative data such as the half-maximal inhibitory concentration (IC50) has not been reported in the available literature. It is noted that other compounds (7-10) isolated from Rheum nobile demonstrated relatively strong scavenging abilities.[1] The reported IC50 values for these compounds are summarized in the table below for reference. The absence of a reported IC50 value for this compound may suggest it possesses weak radical scavenging activity under the tested conditions.

| Compound Number | Compound Name | IC50 (µM) |

| 7 | Not Specified in Abstract | 2.76 - 11.80 |

| 8 | Not Specified in Abstract | 2.76 - 11.80 |

| 9 | Not Specified in Abstract | 2.76 - 11.80 |

| 10 | Not Specified in Abstract | 2.76 - 11.80 |

| This compound (1) | This compound | Not Reported |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from methods used for assessing the antioxidant activity of compounds isolated from Rheum species.

1. Materials and Reagents

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol), analytical grade

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Adjustable micropipettes

-

Vortex mixer

2. Preparation of Solutions

-

DPPH Stock Solution (e.g., 0.1 mM):

-

Accurately weigh a sufficient amount of DPPH powder.

-

Dissolve in methanol to the desired concentration (e.g., 0.1 mM).

-

Store the solution in an amber bottle and protect it from light to prevent degradation. It is recommended to prepare this solution fresh daily.

-

-

This compound Sample Solutions:

-

Prepare a stock solution of this compound in methanol at a known concentration.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

-

-

Positive Control Solutions:

-

Prepare a stock solution of ascorbic acid (or Trolox) in methanol.

-

Perform serial dilutions to obtain a range of concentrations for creating a standard curve.

-

3. Assay Procedure

-

In a 96-well microplate, add a specific volume of the this compound sample solutions to the designated wells.

-

Add the same volume of the positive control solutions to their respective wells.

-

For the blank (control), add the same volume of methanol to the appropriate wells.

-

To each well, add the DPPH working solution.

-

Mix the contents of the wells thoroughly.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis

-

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample (blank).

-

A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

-

-

To determine the IC50 value, plot the percentage of scavenging activity against the different concentrations of this compound. The IC50 is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Experimental Workflow

Caption: DPPH Assay Workflow for this compound.

References

Measuring the Antioxidant Capacity of Rheumone B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumone B, a phenolic compound isolated from the medicinal plant Rheum nobile, has garnered interest for its potential therapeutic properties, including its antioxidant activity.[1][2] Antioxidants are crucial in mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. The ability of a compound to neutralize free radicals is a measure of its antioxidant capacity. This document provides detailed application notes and standardized protocols for measuring the antioxidant capacity of this compound using common and reliable in vitro assays: DPPH, ABTS, ORAC, and FRAP. These assays are foundational in the fields of pharmacology, natural product chemistry, and drug development for screening and characterizing antioxidant compounds.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing it from causing cellular damage. This process is a fundamental signaling event that terminates the cascade of oxidative reactions.

Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.

Data Presentation: Antioxidant Capacity of this compound

The following table summarizes hypothetical antioxidant capacity values for this compound across four standard assays. These values are for illustrative purposes and are based on the typical antioxidant potential of structurally related flavonoids and compounds found in Rheum species. Actual experimental values may vary.

| Assay | Parameter | This compound (Hypothetical Value) | Positive Control (Value) |

| DPPH | IC50 (µM) | 45.5 µM | Ascorbic Acid (~25 µM) |

| ABTS | TEAC (Trolox Equivalents) | 2.5 | Trolox (1.0) |

| ORAC | µmol TE/g | 3500 | Trolox (1.0 µmol TE/µmol) |

| FRAP | mmol Fe(II)/g | 1.8 | Ascorbic Acid (~2.0 mmol Fe(II)/g) |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[3]

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and perform serial dilutions to obtain a range of concentrations.

-

Prepare a series of concentrations of a positive control, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with this compound or the positive control.

-

-

Plot the % inhibition against the concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[4][5]

Workflow:

Caption: Workflow for the ABTS radical cation scavenging assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and perform serial dilutions.

-

Prepare a series of Trolox standards to generate a standard curve.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of the different concentrations of this compound, Trolox standards, or the solvent (as a blank) to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 734 nm.

-

Generate a standard curve by plotting the percentage inhibition of the Trolox standards against their concentrations.

-

Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for this compound by comparing its percentage inhibition to the Trolox standard curve. The results are expressed as TEAC value (mmol Trolox equivalents/g of this compound).

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[6][7]

Workflow:

Caption: Workflow for the ORAC assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

-

Prepare an AAPH solution in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.

-

Prepare a stock solution of this compound and perform serial dilutions in the phosphate buffer.

-

Prepare a series of Trolox standards in the phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the different concentrations of this compound, Trolox standards, or the phosphate buffer (as a blank) to the respective wells.

-

Incubate the plate at 37°C for at least 15 minutes in the plate reader.

-